(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing new derivatives related to the chemical structure of interest and evaluating their antimicrobial properties. For instance, Patel et al. (2011) synthesized new pyridine derivatives, showcasing variable antimicrobial activity against bacteria and fungi. This study indicates the potential utility of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, Hu et al. (2008) optimized the synthesis of fused heterocyclic thiadiazole compounds, which showed enhanced antibacterial activity, suggesting the importance of polar group introduction in improving antimicrobial efficacy (Hu, Hou, Xie, Huang, & Zhang, 2008).
Potential Therapeutic Applications
Research into potential therapeutic applications includes the development of compounds for pain management and as cytotoxic agents against cancer. Díaz et al. (2020) reported the synthesis of a σ1 receptor antagonist, EST64454, showing promise for pain treatment due to its high solubility and antinociceptive properties in animal models (Díaz, García, Torrens, Caamaño, Enjo, Sicre, Lorente, Port, Montero, Yeste, Alvarez, Martin, Maldonado, de laPuente, Vidal-Torres, Cendán, Vela, & Almansa, 2020). Ghasemi et al. (2020) evaluated a series of piperazin-2-one derivatives for their cytotoxic activities on cancer and normal cell lines, suggesting the potential for these compounds in cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).
Corrosion Inhibition
Singaravelu et al. (2022) investigated the corrosion inhibition efficiency of newly synthesized compounds on mild steel in acidic medium, highlighting the potential of these compounds in corrosion protection applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Future Directions
Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-3-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)14-4-6-15(23-2)7-5-14;/h4-9H,3,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYSSWGOCRFDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride |
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